3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl 2-methoxybenzoate
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Overview
Description
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 2-METHOXYBENZOATE is a complex organic compound that features a benzisothiazole moiety. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 2-METHOXYBENZOATE typically involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 2-METHOXYBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The benzisothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 2-METHOXYBENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 2-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The benzisothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1,2-Benzisothiazol-3(2H)-one
- 4-[(1,1-Dioxo-1,2-benzisothiazol-3-yl)thio]benzoic acid
Uniqueness
What sets 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 2-METHOXYBENZOATE apart from similar compounds is its unique combination of the benzisothiazole moiety with a methoxybenzoate group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H22N2O5S |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)propyl 2-methoxybenzoate |
InChI |
InChI=1S/C24H22N2O5S/c1-30-21-14-7-5-12-19(21)24(27)31-17-9-16-26(18-10-3-2-4-11-18)23-20-13-6-8-15-22(20)32(28,29)25-23/h2-8,10-15H,9,16-17H2,1H3 |
InChI Key |
FHTRDOOKZRLDTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCCCN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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